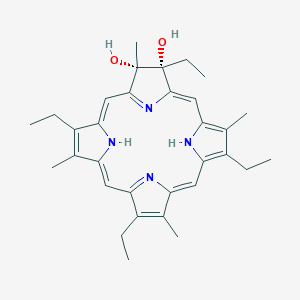

2,3-Dihydroxyetiochlorin

Description

Structure

3D Structure

Properties

CAS No. |

130650-84-9 |

|---|---|

Molecular Formula |

C32H40N4O2 |

Molecular Weight |

512.7 g/mol |

IUPAC Name |

(2R,3S)-2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-22,24-dihydroporphyrin-2,3-diol |

InChI |

InChI=1S/C32H40N4O2/c1-9-20-17(5)23-13-27-21(10-2)19(7)25(35-27)15-30-32(38,12-4)31(8,37)29(36-30)16-28-22(11-3)18(6)24(34-28)14-26(20)33-23/h13-16,34-35,37-38H,9-12H2,1-8H3/t31-,32+/m0/s1 |

InChI Key |

WSQGPJYZFHUZBN-AJQTZOPKSA-N |

SMILES |

CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(C(C(=N5)C=C1N2)(C)O)(CC)O)C)CC)C(=C3CC)C)C |

Isomeric SMILES |

CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5[C@@]([C@@](C(=N5)C=C1N2)(C)O)(CC)O)C)CC)C(=C3CC)C)C |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(C(C(=N5)C=C1N2)(C)O)(CC)O)C)CC)C(=C3CC)C)C |

Synonyms |

2,3-dihydroxyetiochlorin |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dihydroxyetiochlorin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of 2,3-dihydroxyetiochlorin, a novel chlorin derivative with potential applications in photodynamic therapy and as a core structure in drug development. Given the absence of this specific molecule in the current scientific literature, this document outlines a plausible synthetic route based on established methodologies for related porphyrin and chlorin chemistries. The characterization data presented is predictive, based on the analysis of structurally similar compounds, and is intended to serve as a benchmark for researchers undertaking its synthesis.

Introduction

Chlorins, which are dihydroporphyrins, represent a class of tetrapyrrolic pigments that are structurally related to porphyrins. They are found in nature as the core of chlorophylls and bacteriochlorophylls. The reduced pyrrole ring in the chlorin macrocycle results in distinct electronic and photophysical properties compared to porphyrins, including a strong absorption band in the red region of the visible spectrum (the Q band). This characteristic makes them particularly attractive as photosensitizers in photodynamic therapy (PDT), where they can be activated by tissue-penetrating light to generate cytotoxic reactive oxygen species.

The introduction of hydroxyl groups at the 2,3-positions of the etiochlorin macrocycle is anticipated to modulate the molecule's polarity, solubility, and its potential for further functionalization. These modifications can influence its pharmacokinetic and pharmacodynamic properties, making 2,3-dihydroxyetiochlorin a promising candidate for drug development and biomedical applications.

Proposed Synthesis of 2,3-Dihydroxyetiochlorin

The synthesis of 2,3-dihydroxyetiochlorin can be envisioned as a two-stage process: first, the synthesis of the etiochlorin precursor, followed by a regioselective dihydroxylation of one of the pyrrolic double bonds.

Stage 1: Synthesis of Etiochlorin Precursor

Etiochlorins can be synthesized through various established routes, often starting from more readily available porphyrins. A common method involves the reduction of a corresponding etioporphyrin.

Stage 2: Dihydroxylation of Etiochlorin

The introduction of vicinal diols onto the pyrrole ring of a chlorin can be achieved using osmium tetroxide (OsO₄). This reagent is known for its ability to perform syn-dihydroxylation of double bonds.[1][2]

Experimental Protocols

Protocol 2.1: Synthesis of Etiochlorin I

This protocol describes a general procedure for the reduction of a β-pyrrolic double bond of an etioporphyrin to yield an etiochlorin.

-

Dissolution: Dissolve etioporphyrin I (1.0 g, 2.1 mmol) in dry toluene (500 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Add p-toluenesulfonylhydrazine (5.0 g, 26.8 mmol) to the solution.

-

Reflux: Heat the mixture to reflux under a nitrogen atmosphere for 4 hours. The color of the solution will change from red to green, indicating the formation of the chlorin.

-

Monitoring: Monitor the reaction progress by UV-Vis spectroscopy, observing the appearance of the characteristic chlorin Q-band around 650-670 nm.

-

Work-up: After completion, cool the reaction mixture to room temperature. Wash the solution with saturated aqueous sodium bicarbonate (3 x 200 mL) and then with brine (200 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a toluene/hexane gradient to afford etiochlorin I as a green solid.

Protocol 2.2: Synthesis of 2,3-Dihydroxyetiochlorin I

This protocol details the dihydroxylation of the etiochlorin precursor.

-

Dissolution: Dissolve etiochlorin I (100 mg, 0.21 mmol) in dry pyridine (20 mL) in a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere.

-

Reagent Preparation: In a separate flask, dissolve osmium tetroxide (OsO₄, 64 mg, 0.25 mmol) in dry toluene (5 mL).

-

Reaction: Slowly add the OsO₄ solution to the stirred etiochlorin solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 24 hours in the dark.

-

Quenching: Quench the reaction by adding a solution of sodium bisulfite (200 mg) in water (10 mL) and stir for an additional 1 hour.

-

Extraction: Dilute the mixture with ethyl acetate (50 mL) and wash with 1 M HCl (3 x 30 mL) to remove pyridine, followed by saturated aqueous sodium bicarbonate (30 mL) and brine (30 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the residue by preparative thin-layer chromatography (TLC) on silica gel using a dichloromethane/methanol (95:5 v/v) eluent to yield 2,3-dihydroxyetiochlorin I.

Characterization of 2,3-Dihydroxyetiochlorin

The structural elucidation and purity assessment of the synthesized 2,3-dihydroxyetiochlorin would be performed using a combination of spectroscopic and spectrometric techniques. The following sections detail the expected characterization data.

Spectroscopic and Spectrometric Data

The following tables summarize the predicted quantitative data for 2,3-dihydroxyetiochlorin. This data is hypothetical and based on the analysis of related chlorin and dihydroxyporphyrin compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.5 | s | 1H | meso-H |

| ~9.4 | s | 1H | meso-H |

| ~8.5 | s | 1H | meso-H |

| ~4.2 | q | 8H | -CH₂CH₃ |

| ~3.6 | s | 12H | -CH₃ |

| ~2.5 | br s | 2H | 2,3-OH |

| ~1.8 | t | 12H | -CH₂CH₃ |

| ~-1.5 to -2.0 | br s | 2H | Inner NH |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~173 | Pyrrole Cα |

| ~155 | Pyrrole Cα |

| ~148 | Pyrrole Cβ |

| ~138 | Pyrrole Cβ |

| ~97 | meso-C |

| ~70 | C-2, C-3 |

| ~21 | -CH₂CH₃ |

| ~19 | -CH₃ |

| ~17 | -CH₂CH₃ |

Table 3: Predicted UV-Vis Spectroscopic Data (in CH₂Cl₂)

| Band | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Soret Band | ~405 | ~150,000 |

| Qy Band | ~665 | ~50,000 |

| Qx Bands | ~500-600 | ~10,000-20,000 |

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data

| Ionization Mode | Calculated m/z | Observed m/z |

| ESI+ | [M+H]⁺ | ~515.3 |

Table 5: Predicted Infrared (IR) Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Strong | O-H stretch (hydroxyl) |

| ~3300 | Medium | N-H stretch (inner amine) |

| ~2960, 2920, 2850 | Strong | C-H stretch (alkyl) |

| ~1600 | Medium | C=C stretch (macrocycle) |

| ~1100 | Strong | C-O stretch (hydroxyl) |

Detailed Experimental Methodologies for Characterization

Protocol 4.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the proton and carbon framework of the molecule.

-

Instrumentation: A 500 MHz NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at 298 K. For ¹H NMR, typical parameters include a 30° pulse width, a 2-second relaxation delay, and 16 scans. For ¹³C NMR, use a 45° pulse width, a 2-second relaxation delay, and accumulate 1024 scans with proton decoupling.

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to TMS (0.00 ppm).

Protocol 4.2: UV-Visible (UV-Vis) Spectroscopy

-

Objective: To determine the electronic absorption properties of the chlorin.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a stock solution of the sample in dichloromethane (CH₂Cl₂) of a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to obtain absorbance values within the linear range of the instrument (typically 0.1-1.0).

-

Data Acquisition: Record the absorption spectrum from 300 to 800 nm using a 1 cm path length quartz cuvette, with pure dichloromethane as the reference.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q bands. Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Protocol 4.3: High-Resolution Mass Spectrometry (HRMS)

-

Objective: To confirm the molecular weight and elemental composition.

-

Instrumentation: An electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.

-

Sample Preparation: Dissolve a small amount of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution into the ESI source in positive ion mode. Acquire the mass spectrum over a suitable m/z range (e.g., 100-1000).

-

Data Analysis: Determine the accurate mass of the protonated molecular ion ([M+H]⁺) and compare it with the calculated mass for the proposed elemental formula (C₃₂H₄₂N₄O₂).

Protocol 4.4: Infrared (IR) Spectroscopy

-

Objective: To identify the key functional groups present in the molecule.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk.

-

Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the O-H, N-H, C-H, C=C, and C-O functional groups.

Visualizations

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of 2,3-dihydroxyetiochlorin.

General Analytical Workflow for Characterization

Caption: Analytical workflow for the characterization of the target compound.

References

Spectroscopic Properties of 2,3-Dihydroxyetiochlorin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic properties of 2,3-dihydroxyetiochlorin. Due to a lack of specific experimental data for this molecule in the reviewed literature, this document outlines the expected spectroscopic characteristics based on the well-established principles of chlorin chemistry and data from analogous compounds. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, characterization, and application of etiochlorin derivatives, particularly in the context of drug development and photodynamic therapy (PDT). The methodologies for key spectroscopic experiments are detailed, and logical workflows are presented visually to aid in experimental design.

Introduction

Chlorins, a class of tetrapyrrole macrocycles, are dihydrogenated derivatives of porphyrins and form the core structure of chlorophylls. Their unique electronic structure gives rise to strong absorption in the red region of the electromagnetic spectrum, making them highly valuable as photosensitizers in photodynamic therapy (PDT). Etiochlorin is a simple chlorin derivative with ethyl and methyl substituents on the pyrrole rings. The introduction of hydroxyl groups at the 2 and 3 positions to form 2,3-dihydroxyetiochlorin is expected to modify its polarity and potentially its photophysical and biological properties. Understanding the spectroscopic signature of this molecule is crucial for its identification, purity assessment, and the elucidation of its mechanism of action in biological systems.

This guide will cover the expected characteristics in UV-Visible (UV-Vis) absorption spectroscopy, fluorescence spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2,3-dihydroxyetiochlorin. These predictions are based on the analysis of the general spectroscopic properties of etiochlorins and related chlorin derivatives.

Table 1: Predicted UV-Vis Absorption Maxima for 2,3-Dihydroxyetiochlorin in a Non-polar Organic Solvent

| Band Name | Predicted Wavelength (λmax, nm) | Description |

| Soret Band (B) | ~400 - 410 | Intense absorption, characteristic of porphyrinoids. |

| Q-Bands | ~500 - 670 | Weaker absorptions in the visible region. |

| Qy(0,0) ~660 - 670 | Strongest Q-band, responsible for the green color. | |

| Qy(1,0) ~610 - 620 | Vibrational satellite of the Qy band. | |

| Qx(0,0) ~530 - 540 | ||

| Qx(1,0) ~500 - 510 |

Table 2: Predicted Fluorescence Emission Data for 2,3-Dihydroxyetiochlorin

| Parameter | Predicted Value | Notes |

| Emission Maximum (λem) | ~670 - 680 nm | Typically red-shifted from the main Qy absorption band. |

| Stokes Shift | ~10 - 20 nm | The difference between the Qy absorption and emission maxima. |

| Fluorescence Quantum Yield (Φf) | 0.1 - 0.3 | Highly dependent on the solvent and presence of quenchers. |

| Fluorescence Lifetime (τf) | 2 - 8 ns | The average time the molecule stays in the excited state before emitting a photon. |

Table 3: Predicted ¹H NMR Chemical Shifts for the Macrocyclic Protons of 2,3-Dihydroxyetiochlorin in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| meso-H (4 protons) | 8.5 - 9.5 | Singlet | Highly deshielded due to the aromatic ring current. |

| β-pyrrolic-H (4 protons) | 8.0 - 9.0 | Singlet | Protons on the unsaturated pyrrole rings. |

| Reduced pyrroline-H (2,3) | 4.0 - 5.0 | Multiplet | Protons at the dihydroxy-substituted positions, expected to be significantly shifted upfield. |

| NH (2 protons) | -1.0 to -4.0 | Broad Singlet | Highly shielded protons in the core of the macrocycle. |

Table 4: Predicted Mass Spectrometry Data for 2,3-Dihydroxyetiochlorin

| Ionization Mode | Predicted m/z | Fragmentation Pattern |

| ESI+ | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | Loss of peripheral substituents (ethyl, methyl groups), and potentially water from the diol functionality. |

| MALDI | [M]⁺, [M+H]⁺ | Similar fragmentation to ESI, with potential for macrocycle cleavage depending on laser intensity. |

Experimental Protocols

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε) of 2,3-dihydroxyetiochlorin.

Methodology:

-

Sample Preparation: Prepare a stock solution of 2,3-dihydroxyetiochlorin of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., dichloromethane, chloroform, or methanol). Perform serial dilutions to obtain a series of solutions with concentrations in the micromolar range.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum of the solvent using a cuvette with a 1 cm path length.

-

Record the absorption spectra of the sample solutions from approximately 350 nm to 750 nm.

-

Ensure the maximum absorbance of the Soret band is within the linear range of the instrument (typically < 1.5).

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q-bands.

-

Calculate the molar extinction coefficient (ε) at each λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.

-

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum, quantum yield, and lifetime of 2,3-dihydroxyetiochlorin.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects).

-

Instrumentation: Use a spectrofluorometer for emission spectra and a time-correlated single-photon counting (TCSPC) system for lifetime measurements.

-

Data Acquisition:

-

Emission Spectrum: Excite the sample at the Soret band maximum (e.g., ~405 nm) and record the emission spectrum from a slightly longer wavelength to ~800 nm.

-

Quantum Yield: Measure the integrated fluorescence intensity of the sample and compare it to a standard with a known quantum yield (e.g., tetraphenylporphyrin in toluene).

-

Lifetime: Excite the sample with a pulsed laser source and measure the decay of the fluorescence intensity over time.

-

-

Data Analysis:

-

Identify the wavelength of maximum fluorescence emission.

-

Calculate the fluorescence quantum yield relative to the standard.

-

Fit the fluorescence decay curve to an exponential function to determine the lifetime.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of 2,3-dihydroxyetiochlorin.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to identify the chemical shifts, multiplicities, and integrations of the protons.

-

Acquire a ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

-

Data Analysis:

-

Assign the signals in the ¹H and ¹³C NMR spectra to the specific atoms in the molecule based on their chemical shifts, coupling patterns, and correlations in the 2D spectra.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2,3-dihydroxyetiochlorin.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with the chosen ionization method.

-

Instrumentation: Use a high-resolution mass spectrometer, such as an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) instrument, often coupled to a time-of-flight (TOF) analyzer.

-

Data Acquisition:

-

ESI: Infuse the sample solution directly into the ESI source.

-

MALDI: Mix the sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) and spot it onto a target plate.

-

Acquire the mass spectrum in the appropriate mass range.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺, [M+H]⁺, etc.) to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain structural information.

-

Visualizations

The following diagrams illustrate the general workflows and relationships relevant to the spectroscopic analysis of 2,3-dihydroxyetiochlorin.

A Technical Guide to the Photophysical Properties of Novel Etiochlorin Derivatives for Photodynamic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etiochlorins, a class of chlorin derivatives, are synthetic analogues of chlorophylls that are gaining significant attention as potent photosensitizers. Their robust chemical structures, characterized by a reduced pyrrole ring in the porphyrin macrocycle, lead to strong absorption in the red and near-infrared (NIR) regions of the electromagnetic spectrum. This property is highly advantageous for applications in photodynamic therapy (PDT), as longer wavelengths of light can penetrate deeper into biological tissues.[1][2] The efficacy of a photosensitizer in PDT is fundamentally governed by its photophysical properties, which dictate its ability to absorb light and generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂).[3][4]

This technical guide provides an in-depth overview of the core photophysical properties of novel etiochlorin derivatives. It details the experimental protocols for their characterization, presents quantitative data for key parameters, and visualizes the underlying mechanisms and workflows relevant to their development as next-generation photosensitizers. The focus is on providing a practical and comprehensive resource for professionals engaged in the research and development of phototherapeutic agents.

Core Photophysical Properties of Etiochlorin Derivatives

The therapeutic potential of an etiochlorin derivative is determined by a set of key photophysical parameters. Optimizing these properties through chemical modification is a primary goal in the design of new photosensitizers.[5]

-

Molar Extinction Coefficient (ε): This parameter quantifies how strongly a substance absorbs light at a given wavelength. A high molar extinction coefficient in the therapeutic window (600-800 nm) is desirable for efficient light absorption in tissue.[6][7]

-

Absorption and Emission Maxima (λ_abs and λ_em): Etiochlorins exhibit a characteristic strong absorption band in the red region of the spectrum, known as the Q-band. The precise wavelength of maximum absorption is critical for matching the photosensitizer with an appropriate light source for activation.

-

Fluorescence Quantum Yield (Φ_f): This value represents the efficiency of the fluorescence process, i.e., the ratio of photons emitted to photons absorbed.[8][9] In the context of PDT, a lower fluorescence quantum yield is often preferred, as it implies that more energy from the excited singlet state is available for intersystem crossing to the triplet state, which is necessary for singlet oxygen generation.[10]

-

Singlet Oxygen Quantum Yield (Φ_Δ): This is one of the most critical parameters for a PDT photosensitizer. It measures the efficiency of generating singlet oxygen following light absorption.[11] A high singlet oxygen quantum yield is a hallmark of an effective photosensitizer.[6]

-

Excited State Lifetime (τ): The lifetime of the excited triplet state is particularly important. A longer triplet lifetime generally allows for more efficient energy transfer to molecular oxygen, leading to higher singlet oxygen production.[12][13]

-

Photostability: This refers to the ability of the photosensitizer to resist degradation upon exposure to light. High photostability ensures that the molecule can continuously generate ROS throughout the duration of the light treatment.[6]

Quantitative Data Summary

The photophysical properties of etiochlorin derivatives can be significantly tuned by altering their peripheral substituents. For instance, glycosylation can enhance fluorescence, while the introduction of phosphonate groups can improve water solubility without compromising key photophysical characteristics.[10][12] The following table summarizes representative photophysical data for different types of chlorin derivatives, providing a baseline for comparison.

| Property | Water-Soluble Chlorin (FbC1-PO3H2)[12] | Glycosylated Chlorin (CGlc₄)[10] | Bacteriochlorin Derivative (BGlc₄)[10] |

| Solvent | Phosphate-Buffered Saline (pH 7.4) | Ethanol/Ethylacetate | Ethanol/Ethylacetate |

| Absorption Maxima (λ_abs, nm) | 398, 626 | ~509 (excitation) | ~730 |

| Fluorescence Quantum Yield (Φ_f) | ~0.11 | High (greater than m-THPC's 0.09) | ~0.05 |

| Intersystem Crossing Yield (Φ_isc) | 0.9 | Lower (inferred from high Φ_f) | High (inferred from low Φ_f) |

| Singlet Excited-State Lifetime (τ, ns) | 7.5 | 3-11 (range for derivatives) | 3-11 (range for derivatives) |

Note: Data is compiled from multiple sources to provide a comparative overview. The properties of specific novel etiochlorin derivatives will vary based on their unique molecular structures and the solvent environment.

Experimental Protocols

Accurate and reproducible measurement of photophysical properties is crucial for the evaluation of novel photosensitizers.[6][14] The following are detailed methodologies for key experiments.

UV-Vis Absorption Spectroscopy

-

Objective: To determine the absorption maxima (λ_max) and molar extinction coefficient (ε).

-

Protocol:

-

Sample Preparation: Prepare a stock solution of the etiochlorin derivative in a suitable solvent (e.g., DMSO, ethanol, or PBS). Create a series of dilutions to obtain solutions with absorbance values in the range of 0.01 to 0.1 to ensure linearity.[6]

-

Measurement: Record the UV-Vis absorption spectra of the solutions using a dual-beam spectrophotometer over the desired wavelength range (e.g., 300-800 nm).

-

Analysis: Identify the wavelength of maximum absorbance (λ_max). Calculate the molar extinction coefficient (ε) at λ_max using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the cuvette path length (typically 1 cm).[6]

-

Fluorescence Spectroscopy

-

Objective: To determine the fluorescence emission spectrum and the fluorescence quantum yield (Φ_f).

-

Protocol:

-

Sample Preparation: Prepare dilute solutions of the sample and a standard photosensitizer with a known fluorescence quantum yield (e.g., tetraphenylporphyrin or Rhodamine 6G) in the same solvent.[10][15] Adjust concentrations to have nearly identical absorbance values (≤ 0.1) at the excitation wavelength to prevent inner filter effects.[10]

-

Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum by exciting the sample at its absorption maximum.

-

Analysis: The fluorescence quantum yield (Φ_f) is calculated using the following comparative method: Φ_f(sample) = Φ_f(std) * [A(std) / A(sample)] * [I(sample) / I(std)] * [n(sample)² / n(std)²] where Φ_f is the quantum yield, A is the absorbance at the excitation wavelength, I is the integrated fluorescence intensity, and n is the refractive index of the solvent. The 'std' subscript refers to the standard.[10]

-

Singlet Oxygen Quantum Yield (Φ_Δ) Determination

-

Objective: To quantify the efficiency of singlet oxygen generation.

-

Protocol (Indirect Method):

-

Reagents: Use a chemical trap for singlet oxygen, such as 1,3-diphenylisobenzofuran (DPBF), which reacts with ¹O₂ causing its absorption to decrease.[16][17] A standard photosensitizer with a known Φ_Δ (e.g., Rose Bengal) is required for comparison.[6][16]

-

Sample Preparation: Prepare solutions of the sample and the standard in a suitable solvent (e.g., chloroform, DMF), each containing DPBF.[18][19] Adjust the concentrations of the photosensitizers to have similar absorbance at the irradiation wavelength.

-

Irradiation: Irradiate the solutions with a monochromatic light source (e.g., a laser or LED) at a wavelength absorbed by the photosensitizer but not by the trap.[6]

-

Measurement: Monitor the decrease in the absorbance of DPBF at its maximum (~415 nm) over time.

-

Analysis: The singlet oxygen quantum yield (Φ_Δ) is calculated by comparing the rate of DPBF degradation for the sample and the standard. The rate is determined by plotting the natural logarithm of the DPBF absorbance versus time.

-

Visualization of Mechanisms and Workflows

Jablonski Diagram for Photosensitization in PDT

The process of light absorption, energy transfer, and ROS generation by a photosensitizer can be illustrated with a Jablonski diagram. Upon absorbing a photon, the etiochlorin derivative is promoted from its ground singlet state (S₀) to an excited singlet state (S₁). It can then return to the ground state via fluorescence or undergo intersystem crossing (ISC) to a longer-lived excited triplet state (T₁). This triplet state photosensitizer can then transfer its energy to molecular oxygen (³O₂), generating cytotoxic singlet oxygen (¹O₂).

Caption: Mechanism of Type II photosensitization in Photodynamic Therapy (PDT).

Experimental Workflow for Etiochlorin Derivative Characterization

The development and evaluation of a novel etiochlorin derivative follow a structured workflow, from initial design and synthesis to comprehensive photophysical and biological testing.

Caption: A typical experimental workflow for the development of etiochlorin photosensitizers.

Conclusion

Novel etiochlorin derivatives represent a highly promising class of photosensitizers for photodynamic therapy. Their favorable photophysical properties, particularly their strong absorption in the tissue-penetrating red region of the spectrum and their efficiency in generating singlet oxygen, make them attractive candidates for clinical development. The ability to systematically modify their molecular structure allows for the fine-tuning of these properties to enhance therapeutic efficacy, improve water solubility, and facilitate targeted delivery.[5][20] A thorough characterization of their photophysical behavior, using the standardized protocols outlined in this guide, is an indispensable step in the rational design and validation of the next generation of phototherapeutic agents.

References

- 1. New photodynamic therapy with next-generation photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Latest developments in photosensitizers: improving stability, specificity and responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Photophysics of Glycosylated Derivatives of a Chlorin, Isobacteriochlorin, and Bacteriochlorin for Photodynamic Theragnostics: Discovery of a Two-Photon-Absorbing Photosensitizer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis, and photophysical characterization of water-soluble chlorins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of new chlorin e6 trimethyl and protoporphyrin IX dimethyl ester derivatives and their photophysical and electrochemical characterizations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. par.nsf.gov [par.nsf.gov]

- 17. Photochemical and Photophysical Properties of Phthalocyanines Modified with Optically Active Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Recent Advances in Developing Photosensitizers for Photodynamic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Stability and Degradation Pathways of Etiochlorin Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etiochlorins, a class of porphyrin derivatives characterized by an etioporphyrin I-type substitution pattern and a reduced pyrrole ring, are of significant interest in various scientific fields, particularly in drug development as photosensitizers for photodynamic therapy (PDT). Their efficacy in such applications is intrinsically linked to their stability under various physiological and environmental conditions. Understanding the degradation pathways of these compounds is crucial for predicting their shelf-life, mechanism of action, and potential toxicity of their degradants. This technical guide provides a comprehensive overview of the current knowledge on the stability and degradation pathways of etiochlorin compounds, supported by available data, experimental methodologies, and visual representations of key processes.

Stability of Etiochlorin Compounds

The stability of etiochlorin compounds is influenced by several factors, including the central metal ion, peripheral substituents, and environmental conditions such as light, heat, and the chemical environment (pH, oxidants).

Photostability

Photostability is a critical parameter for etiochlorins, especially when they are employed as photosensitizers. Upon exposure to light, these molecules can undergo photobleaching, a process that leads to the irreversible loss of their characteristic absorption and fluorescence properties, diminishing their therapeutic efficacy. The photobleaching of photosensitizers can occur through various mechanisms, including photooxidation and photoreduction.

While specific quantitative data on the photostability of a wide range of etiochlorin derivatives is not extensively consolidated in the literature, studies on related chlorins and metalloporphyrins provide valuable insights. For instance, the photostability of photosensitizers is often evaluated by monitoring the decrease in their Q-band absorbance upon irradiation with a specific wavelength of light.

Thermal Stability

The macrocyclic structure of porphyrins and their derivatives, including etiochlorins, generally imparts significant thermal stability. Metalloporphyrins, in particular, are known to be stable at elevated temperatures.[1] Thermogravimetric analysis (TGA) is a common technique used to assess the thermal stability of these compounds. Studies on various metalloporphyrins have shown that they are often stable up to temperatures in the range of 400-600 °C.[1] The central metal ion plays a crucial role in determining the thermal stability, with a general trend observed for some tetra-p-phenyl-porphyrin (TPP) complexes being: TPPVO > TPPNi > TPPCo > TPPMg > TPPWCl4 > TPP > TPPTiCl2.[1]

A study on chlorido(2,3,7,8,12,13,17,18-octaethylporphyrinato)iron(III) [FeCl(oep)], a model for heme-like molecules, demonstrated thermal stability up to nearly 250°C in an inert atmosphere.[2] Interestingly, at high temperatures, carbon dioxide was found to act as an oxidant, leading to the formation of carbon monoxide.[2]

Chemical Stability

The chemical stability of etiochlorins is dependent on the pH of the medium and the presence of oxidizing or reducing agents. The porphyrin macrocycle is generally resistant to hydrolysis over a wide pH range. For example, the [Fe(oep)]+ core has been shown to be stable over a pH range of 0.0 to 13.5, even at 80°C.[2] However, strong oxidizing agents can lead to the degradation of the macrocycle. The oxidizing power of various agents against [FeCl(oep)] was found to follow the order: ClO− > H2O2 > ClO3− > HNO3 > ClO4−.[2]

A notable example of chemical transformation is the observed spectral change of tin etiopurpurin (SnET2), a related compound, upon storage in dimethylformamide. This change was attributed to the formation of a reduced analog, SnET2H2, which relieves steric strain in the parent molecule.[3] This suggests that reductive degradation pathways can be significant for certain metallochlorins.

Degradation Pathways

The degradation of etiochlorin compounds can proceed through several pathways, largely dictated by the nature of the stressor (light, heat, chemical agents).

Photodegradation Pathways

Photodegradation is a primary concern for etiochlorins used in light-activated therapies. The process is often initiated by the generation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂), by the photoexcited etiochlorin. These ROS can then attack the etiochlorin macrocycle itself, leading to a cascade of reactions.

A common photodegradation pathway for chlorins involves the oxidation of the vinyl group or the reduced pyrrole ring, leading to the formation of various oxygenated products. The exact nature of the degradation products can be complex and is often elucidated using techniques like HPLC combined with mass spectrometry (MS).

Caption: Generalized photodegradation pathway of an etiochlorin photosensitizer.

Thermal Degradation Pathways

Thermal degradation of metalloporphyrins typically involves the fragmentation of the macrocycle at high temperatures. The process often begins with the loss of peripheral substituents, followed by the cleavage of the porphyrin ring itself. The final residue is often the metal oxide. The specific fragmentation pattern can be influenced by the central metal and the surrounding atmosphere.

References

In Vitro Cytotoxicity of Dihydroxychlorins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxic properties of dihydroxychlorins, a class of photosensitizers with significant potential in photodynamic therapy (PDT). This document outlines key quantitative data on their efficacy, detailed experimental protocols for assessing their cytotoxic effects, and a visualization of the underlying molecular mechanisms of action.

Quantitative Assessment of Cytotoxicity

The cytotoxic efficacy of dihydroxychlorins is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The photodynamic activity of these compounds is crucial, and their cytotoxicity is significantly enhanced upon activation with light of a specific wavelength.

One of the well-studied dihydroxychlorin derivatives is meta-tetra(hydroxyphenyl)chlorin (m-THPC). In a study on human larynx carcinoma (Hep-2) cells, m-THPC demonstrated a potent phototoxic effect with an IC50 value of 0.74 µM when irradiated with a 650 nm laser at an energy dose of 2 J/cm².[1] It is important to note that in the absence of light, the cytotoxicity of m-THPC is significantly lower, highlighting its nature as a photosensitizer.[1]

For comparison, another study on murine leukemic cells (L1210) reported a lethal dose 50 (LD50) of 0.88 µg/ml for m-THPC after a 2-hour incubation followed by irradiation at 514 nm with an energy density of 25 J/cm².

Table 1: In Vitro Cytotoxicity of Dihydroxychlorins

| Compound | Cell Line | Cancer Type | Light Dose (J/cm²) | Wavelength (nm) | IC50/LD50 | Reference |

| meta-tetra(hydroxyphenyl)chlorin (m-THPC) | Hep-2 | Human Larynx Carcinoma | 2 | 650 | 0.74 µM (IC50) | --INVALID-LINK-- |

| meta-tetra(hydroxyphenyl)chlorin (m-THPC) | L1210 | Murine Leukemia | 25 | 514 | 0.88 µg/ml (LD50) |

Experimental Protocols

Accurate and reproducible assessment of in vitro cytotoxicity is paramount in the evaluation of photosensitizers. The following are detailed protocols for key assays used to determine the cytotoxic and apoptotic effects of dihydroxychlorins.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Dihydroxychlorin stock solution (dissolved in a suitable solvent like DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the dihydroxychlorin in complete culture medium. Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of the dihydroxychlorin. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the dihydroxychlorin).

-

Incubation (Dark): Incubate the plates in the dark for a predetermined period (e.g., 24, 48, or 72 hours) to assess dark toxicity. For phototoxicity studies, this incubation period allows for cellular uptake of the photosensitizer.

-

Washing: After the incubation period, gently wash the cells twice with PBS to remove any extracellular photosensitizer.

-

Light Exposure (for Phototoxicity): Add fresh, phenol red-free medium to the wells. Irradiate the cells with a light source of the appropriate wavelength and dose. Keep a set of plates in the dark as a control.

-

Post-Irradiation Incubation: Return the plates to the incubator for a further 24-48 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the logarithm of the dihydroxychlorin concentration to determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Assay

The Annexin V-FITC/PI assay is a widely used method to detect apoptosis by flow cytometry. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label like FITC. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have lost membrane integrity.

Materials:

-

Dihydroxychlorin-treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the dihydroxychlorin and expose them to light as described in the MTT assay protocol. Include appropriate controls (untreated cells, cells treated with dihydroxychlorin in the dark, and cells exposed to light only).

-

Cell Harvesting: After the desired incubation period, harvest the cells (including any floating cells in the supernatant) by trypsinization or scraping.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells (due to membrane damage not related to apoptosis)

-

Signaling Pathways in Dihydroxychlorin-Induced Cytotoxicity

Photodynamic therapy with dihydroxychlorins primarily induces cell death through apoptosis. The process is initiated by the generation of reactive oxygen species (ROS) upon photoactivation of the photosensitizer, which leads to cellular damage and the activation of specific signaling cascades.

Caption: Dihydroxychlorin-mediated PDT-induced apoptosis pathway.

The primary mechanism of dihydroxychlorin-induced cytotoxicity involves the intrinsic pathway of apoptosis. Upon photoactivation, dihydroxychlorins generate ROS, which cause damage to the mitochondria. This mitochondrial distress leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.

Caption: General experimental workflow for in vitro cytotoxicity studies.

This guide provides a foundational understanding of the in vitro cytotoxicity of dihydroxychlorins. Further research is warranted to expand the database of IC50 values for a broader range of dihydroxychlorins and cancer cell lines, and to further elucidate the intricate signaling pathways involved in their photodynamic action. This will facilitate the rational design and development of novel and more effective dihydroxychlorin-based photosensitizers for cancer therapy.

References

CAS registry number for 2,3-dihydroxyetiochlorin

An in-depth technical guide on 2,3-dihydroxyetiochlorin cannot be provided at this time due to a lack of specific scientific information available for a compound with this name. Searches for "2,3-dihydroxyetiochlorin" did not yield a specific CAS Registry Number, experimental data, or publications detailing its synthesis, properties, or biological activity.

The term "etiochlorin" itself is ambiguous. Scientific databases associate the prefix "etio" with the etiocholane steroid nucleus, which is structurally distinct from a "chlorin." A chlorin is a dihydroporphyrin, a large heterocyclic ring that forms the core of molecules like chlorophyll. Given the context of "chlorin," it is more probable that the user is interested in a dihydroxy-substituted chlorin derivative.

While specific data for "2,3-dihydroxyetiochlorin" is unavailable, this guide will provide a general overview of dihydroxy-chlorins, which are a subject of research, particularly in the field of photodynamic therapy (PDT).

General Overview of Dihydroxy-Chlorins

Chlorins are a class of photosensitizers, molecules that can be excited by light to produce reactive oxygen species (ROS) that can kill cancer cells or microbes. The introduction of hydroxyl (-OH) groups onto the chlorin macrocycle can influence its physicochemical properties, such as solubility and aggregation behavior, which in turn can affect its biological activity and therapeutic efficacy.

Synthesis of Dihydroxy-Chlorins

The synthesis of dihydroxy-chlorins can be approached in several ways. One common method involves the chemical modification of naturally occurring chlorins, such as chlorin e6, which can be extracted from sources like spirulina.[1] Synthetic routes to create vicinal dihydroxy functionalities on the chlorin macrocycle often involve dihydroxylation reactions using reagents like osmium tetroxide (OsO₄).[2] Another approach is the thermolysis of vic-dihydroxybacteriochlorins, which can lead to the formation of chlorin dimers.[3][4][5]

The general synthetic strategy for vic-dihydroxychlorins can be summarized as follows:

Caption: General synthesis pathway for vic-dihydroxychlorins.

Potential Biological Activity and Applications

Dihydroxy-chlorins are primarily investigated for their potential as photosensitizers in photodynamic therapy (PDT).[6][7] The hydroxyl groups can enhance the amphiphilicity of the molecule, which may improve its interaction with cell membranes and its uptake by target cells.[6]

The mechanism of PDT involves the excitation of the photosensitizer by light of a specific wavelength, leading to the generation of singlet oxygen and other reactive oxygen species, which induce cell death.

Caption: Simplified mechanism of photodynamic therapy.

Conclusion

While a detailed technical guide for "2,3-dihydroxyetiochlorin" is not possible due to the absence of specific data, the field of dihydroxy-chlorins represents an active area of research. These compounds hold promise as photosensitizers for photodynamic therapy, and their synthesis and biological evaluation are subjects of ongoing scientific investigation. Future research may clarify the existence and properties of specific isomers such as a 2,3-dihydroxy-substituted chlorin, which would enable more detailed technical analysis. Researchers interested in this area should focus on literature related to the synthesis and functionalization of chlorin and bacteriochlorin derivatives.

References

- 1. cyberleninka.ru [cyberleninka.ru]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thermolysis of vic-dihydroxybacteriochlorins: a new approach for the synthesis of chlorin-chlorin and chlorin-porphyrin dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thermolysis of vic-dihydroxybacteriochlorins: effect of the nature of substrates in directing the formation of chlorin-chlorin dimers with fixed and flexible orientations and their preliminary in vitro photosensitizing efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US20130041307A1 - Application of beta-functionalized dihydroxy-chlorins for pdt - Google Patents [patents.google.com]

- 7. Chlorin Activity Enhancers for Photodynamic Therapy [mdpi.com]

Theoretical Modeling of Etiochlorin's Electronic Structure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical modeling of the electronic structure of etiochlorin, a significant porphyrin derivative. Given the limited availability of specific theoretical studies on etiochlorin, this document leverages established computational methodologies for closely related chlorin systems as a representative framework. The principles and techniques detailed herein are directly applicable to the study of etiochlorin and provide a robust foundation for researchers in drug development and related scientific fields.

Introduction to Etiochlorin and Its Electronic Structure

Etiochlorin, a dihydro-derivative of etioporphyrin, belongs to the chlorin class of tetrapyrroles. Its reduced pyrrole ring distinguishes it from porphyrins, leading to significant changes in its electronic properties. Understanding the electronic structure of etiochlorin is crucial for applications in photodynamic therapy (PDT), where its photosensitizing capabilities are harnessed, as well as in catalysis and materials science.

The electronic structure of chlorins is primarily characterized by the frontier molecular orbitals: the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, largely dictates the molecule's absorption and emission properties. The electronic absorption spectrum of chlorins is dominated by two main features: the intense Soret band (or B band) in the near-UV region and the weaker Q bands in the visible region. These arise from π-π* transitions within the macrocycle.

Theoretical Modeling Workflow

The theoretical investigation of etiochlorin's electronic structure typically follows a multi-step computational workflow. This process involves geometry optimization, ground-state electronic structure calculation, and subsequent excited-state calculations to predict spectroscopic properties.

Methodological & Application

Application Notes and Protocols for 2,3-dihydroxyetiochlorin as a Photosensitizer in Photodynamic Therapy

Disclaimer: Extensive literature searches did not yield specific data for "2,3-dihydroxyetiochlorin" as a photosensitizer in Photodynamic Therapy (PDT). The following application notes and protocols are based on the general properties of chlorin-type photosensitizers and established principles of PDT. The provided data and methodologies are illustrative and should be adapted based on experimental validation for the specific compound.

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to induce selective cytotoxicity in target tissues, such as tumors.[1][2][3] Upon activation by light of a specific wavelength, the photosensitizer transitions to an excited triplet state.[4] This excited state can then react with molecular oxygen via two primary mechanisms: Type I, which involves electron transfer to form reactive oxygen species (ROS) like superoxide and hydroxyl radicals, and Type II, which involves energy transfer to generate highly reactive singlet oxygen (¹O₂).[4][5] These cytotoxic species cause cellular damage, leading to cell death through apoptosis or necrosis.[6][7]

Chlorins, a class of porphyrin derivatives, are promising second-generation photosensitizers due to their strong absorption in the red region of the electromagnetic spectrum, allowing for deeper tissue penetration of light.[8] 2,3-dihydroxyetiochlorin, as a hypothetical chlorin derivative, is expected to possess favorable photophysical properties for PDT. The dihydroxy substitution may enhance its amphiphilicity, potentially influencing its cellular uptake and subcellular localization.

Photophysical and Photochemical Properties

The efficacy of a photosensitizer is determined by its photophysical and photochemical properties. The following table summarizes the expected properties for a chlorin-based photosensitizer like 2,3-dihydroxyetiochlorin, based on typical values for this class of compounds.

| Property | Typical Value for Chlorins | Significance in PDT |

| Absorption Maximum (λmax) | 650-700 nm | Enables use of red light for deeper tissue penetration. |

| Molar Extinction Coefficient (ε) | > 40,000 M⁻¹cm⁻¹ | High light absorption efficiency. |

| Fluorescence Quantum Yield (Φf) | 0.1 - 0.3 | Indicates efficiency of light emission; a lower value may suggest a higher triplet state yield. |

| Triplet State Quantum Yield (ΦT) | > 0.5 | High efficiency in forming the excited triplet state, crucial for ROS generation. |

| Singlet Oxygen Quantum Yield (ΦΔ) | > 0.4 | High efficiency in producing singlet oxygen, the primary cytotoxic agent in Type II PDT.[5] |

| Photostability | High | Resistance to degradation upon light exposure, allowing for sustained ROS production during treatment. |

| Solubility | Amphiphilic | Influences formulation, biodistribution, and cellular uptake. |

Experimental Protocols

Protocol 1: Determination of Photophysical Properties

Objective: To characterize the absorption and emission properties of 2,3-dihydroxyetiochlorin.

Materials:

-

2,3-dihydroxyetiochlorin

-

Spectroscopic grade solvents (e.g., DMSO, PBS)

-

UV-Vis Spectrophotometer

-

Fluorometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 2,3-dihydroxyetiochlorin in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mM.

-

Absorption Spectroscopy:

-

Dilute the stock solution in the desired solvent (e.g., PBS) to a final concentration of 10 µM.

-

Record the absorption spectrum from 300 to 800 nm using a UV-Vis spectrophotometer.

-

Determine the wavelength of maximum absorption (λmax).

-

-

Fluorescence Spectroscopy:

-

Excite the 10 µM solution at its λmax.

-

Record the fluorescence emission spectrum.

-

Determine the fluorescence quantum yield relative to a standard (e.g., methylene blue).

-

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To evaluate the phototoxic and dark toxic effects of 2,3-dihydroxyetiochlorin on cancer cells.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

2,3-dihydroxyetiochlorin

-

Light source with a wavelength corresponding to the photosensitizer's λmax (e.g., 670 nm laser)

-

96-well plates

-

MTT or other cell viability assay kit

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

-

Photosensitizer Incubation:

-

Prepare various concentrations of 2,3-dihydroxyetiochlorin in cell culture medium.

-

Replace the medium in the wells with the photosensitizer-containing medium.

-

Incubate for a predetermined time (e.g., 4, 12, or 24 hours) to allow for cellular uptake.

-

-

Light Irradiation:

-

For the PDT group, wash the cells with PBS and replace with fresh medium.

-

Irradiate the cells with the light source at a specific light dose (e.g., 5, 10, 20 J/cm²).[9]

-

Keep a parallel plate in the dark as a control for dark toxicity.

-

-

Cell Viability Assessment:

-

Incubate the cells for 24-48 hours post-irradiation.

-

Perform an MTT assay to determine cell viability.

-

Calculate the IC50 value (the concentration of photosensitizer required to kill 50% of the cells).

-

Protocol 3: Cellular Uptake and Subcellular Localization

Objective: To determine the efficiency of cellular uptake and the subcellular localization of 2,3-dihydroxyetiochlorin.

Materials:

-

Cancer cell line

-

2,3-dihydroxyetiochlorin

-

Confocal Laser Scanning Microscope

-

Organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes)

Procedure:

-

Cell Culture: Grow cells on glass-bottom dishes.

-

Incubation: Treat the cells with 2,3-dihydroxyetiochlorin at its IC50 concentration for various time points.

-

Staining (Optional): For co-localization studies, incubate the cells with an organelle-specific probe according to the manufacturer's protocol.

-

Imaging:

-

Wash the cells with PBS.

-

Image the cells using a confocal microscope.

-

The intrinsic fluorescence of the chlorin will reveal its localization. Co-localization with organelle probes can be determined by merging the respective fluorescence channels.

-

Signaling Pathways in PDT

PDT-induced cell death is a complex process involving multiple signaling pathways. The primary mechanism involves the generation of ROS, which leads to oxidative stress and damage to cellular components. This can trigger apoptosis, necrosis, or autophagy depending on the photosensitizer's subcellular localization, the light dose, and the cell type.

Caption: PDT signaling cascade initiated by 2,3-dihydroxyetiochlorin.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a novel photosensitizer like 2,3-dihydroxyetiochlorin for PDT applications.

Caption: Workflow for photosensitizer development.

References

- 1. Photodynamic therapy - Mayo Clinic [mayoclinic.org]

- 2. Photodynamic therapy - Wikipedia [en.wikipedia.org]

- 3. dermnetnz.org [dermnetnz.org]

- 4. researchgate.net [researchgate.net]

- 5. Alkaloids as Photosensitisers for the Inactivation of Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms in photodynamic therapy: Part three—Photosensitizer pharmacokinetics, biodistribution, tumor localization and modes of tumor destruction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]

- 8. mdpi.com [mdpi.com]

- 9. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Inducing Photonecrotic Activity with 2,3-dihydroxyetiochlorin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizing agent, light, and molecular oxygen to induce cell death in pathological tissues.[1][2][3][4] Upon activation by light of a specific wavelength, the photosensitizer transfers energy to surrounding oxygen molecules, generating reactive oxygen species (ROS) that are cytotoxic.[2][4][5] This process can lead to cell death through apoptosis or necrosis, damage to the tumor-associated vasculature, and the activation of an immune response.[6][7]

2,3-dihydroxyetiochlorin is a chlorin-based photosensitizer. Chlorins are a class of tetrapyrrolic macrocycles that exhibit strong absorption in the red region of the visible spectrum (650–750 nm), a property that allows for deeper tissue penetration of the activating light.[4][8] They also demonstrate high quantum yields of singlet oxygen generation, a key mediator of phototoxicity.[8] These characteristics make chlorins, and by extension 2,3-dihydroxyetiochlorin, promising candidates for PDT applications in oncology and other fields.[8]

These application notes provide a detailed protocol for inducing photonecrotic activity with 2,3-dihydroxyetiochlorin in both in vitro and in vivo models.

Data Presentation

The following table summarizes hypothetical quantitative data for the photodynamic activity of 2,3-dihydroxyetiochlorin in a cancer cell line. This data is for illustrative purposes and would need to be determined experimentally.

| Parameter | Value | Cell Line | Light Dose (J/cm²) |

| IC50 (µM) | 0.8 | MCF-7 (Human Breast Adenocarcinoma) | 15 |

| Cell Viability (%) at 1 µM | 25 | MCF-7 (Human Breast Adenocarcinoma) | 15 |

| Necrosis (%) at 1 µM | 60 | MCF-7 (Human Breast Adenocarcinoma) | 15 |

| Apoptosis (%) at 1 µM | 15 | MCF-7 (Human Breast Adenocarcinoma) | 15 |

Signaling Pathway

The photodynamic action of 2,3-dihydroxyetiochlorin is initiated by the absorption of light, leading to the generation of reactive oxygen species (ROS). These ROS can induce cellular damage through multiple pathways, culminating in either apoptosis or necrosis. The predominant cell death modality can depend on the concentration of the photosensitizer and the intensity of the light dose. Higher doses tend to favor necrosis.

Caption: Signaling pathway of 2,3-dihydroxyetiochlorin-mediated photonecrosis.

Experimental Protocols

In Vitro Protocol for Induction of Photonecrosis

This protocol is designed for adherent cancer cell lines and can be adapted for other cell types.

Materials:

-

2,3-dihydroxyetiochlorin stock solution (e.g., 10 mM in DMSO)

-

Adherent cancer cell line (e.g., MCF-7, A431, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

6-well plates

-

Light source with a wavelength corresponding to the absorption maximum of 2,3-dihydroxyetiochlorin (e.g., 670 nm LED array)

-

Photometer to measure light irradiance

-

Cell viability assay kit (e.g., MTT or PrestoBlue)

-

Apoptosis/Necrosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

-

Flow cytometer

Procedure:

-

Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment and incubate for 24 hours.

-

Photosensitizer Incubation:

-

Prepare working solutions of 2,3-dihydroxyetiochlorin in complete culture medium at various concentrations (e.g., 0.1, 0.5, 1, 2, 5 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest photosensitizer concentration).

-

Aspirate the old medium from the cells and wash once with PBS.

-

Add the photosensitizer-containing medium to the respective wells.

-

Incubate for a predetermined duration (e.g., 4, 12, or 24 hours) in a humidified incubator at 37°C and 5% CO2. Protect the plates from light during incubation.

-

-

Irradiation:

-

After incubation, aspirate the photosensitizer-containing medium and replace it with fresh, pre-warmed complete culture medium.

-

Irradiate the cells with the light source. The light dose (J/cm²) is a product of the irradiance (W/cm²) and the time (s). A typical light dose ranges from 5 to 20 J/cm².

-

Ensure consistent distance and irradiance across all wells. A dark control (no light exposure) for each concentration should be included.

-

-

Post-Irradiation Incubation: Return the plates to the incubator for a further 24 hours.

-

Assessment of Cell Death:

-

Cell Viability: Determine cell viability using an appropriate assay according to the manufacturer's instructions.

-

Apoptosis and Necrosis: For flow cytometry analysis, detach the cells, stain with Annexin V-FITC and Propidium Iodide, and analyze to quantify the populations of viable, apoptotic, and necrotic cells.

-

In Vivo Protocol for Induction of Photonecrosis in a Murine Tumor Model

This protocol outlines the use of 2,3-dihydroxyetiochlorin in a subcutaneous tumor model in mice. All animal procedures should be performed in accordance with institutional guidelines and approved by an animal care and use committee.

Materials:

-

2,3-dihydroxyetiochlorin formulated for intravenous injection (e.g., in a solution containing Cremophor EL and ethanol)

-

Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous MCF-7 xenografts).[9][10]

-

Laser or LED light source with a fiber optic diffuser

-

Anesthesia (e.g., isoflurane)

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation and Growth: Subcutaneously implant cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 5-8 mm in diameter).

-

Photosensitizer Administration:

-

Administer 2,3-dihydroxyetiochlorin via intravenous (tail vein) injection at a predetermined dose (e.g., 1-5 mg/kg body weight).

-

The time interval between injection and light application (drug-light interval) is critical and should be optimized to allow for maximal tumor accumulation and clearance from healthy tissues. This can range from a few hours to 24 hours.

-

-

Irradiation:

-

Anesthetize the mouse.

-

Deliver light to the tumor area using the fiber optic diffuser. The light dose will depend on the photosensitizer dose and should be optimized (e.g., 50-150 J/cm²).

-

A control group of mice should receive the photosensitizer but no light, and another group should receive light but no photosensitizer.

-

-

Tumor Response Monitoring:

-

Measure tumor dimensions with calipers every 2-3 days to calculate tumor volume.

-

Monitor the general health and body weight of the mice.

-

Observe the tumor for signs of necrosis, such as eschar formation.

-

The experiment is typically terminated when tumors in the control group reach a predetermined maximum size.

-

-

Histological Analysis: At the end of the study, tumors can be excised, fixed in formalin, and embedded in paraffin for histological analysis (e.g., H&E staining) to assess the extent of necrosis.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the photonecrotic activity of 2,3-dihydroxyetiochlorin.

Caption: General experimental workflow for evaluating 2,3-dihydroxyetiochlorin.

References

- 1. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Animal models for photodynamic therapy (PDT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An In Vitro Approach to Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial photodynamic therapy - Wikipedia [en.wikipedia.org]

- 6. Photodynamic therapy: mechanism of action and ways to improve the efficiency of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms in photodynamic therapy: Part three—Photosensitizer pharmacokinetics, biodistribution, tumor localization and modes of tumor destruction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Animal models for photodynamic therapy (PDT) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Detecting 2,3-Dihydroxyetiochlorin in Tissue: A Guide to Analytical Methods

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of 2,3-dihydroxyetiochlorin in tissue samples. Given the structural similarity of 2,3-dihydroxyetiochlorin to other steroid metabolites, established methods for compounds like etiocholanolone have been adapted. The methodologies described herein are primarily centered around mass spectrometry, a highly sensitive and specific detection technique.

Application Notes

The detection and quantification of 2,3-dihydroxyetiochlorin in tissue are critical for understanding its physiological and pathological roles. As a steroid metabolite, its presence and concentration can be indicative of specific metabolic pathways and may serve as a biomarker in various studies. The selection of an appropriate analytical method is contingent on the research question, the required sensitivity, and the available instrumentation.

Two primary analytical approaches are detailed: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution and is a robust method for steroid analysis. A key consideration for GC-MS is the necessity of a derivatization step to increase the volatility and thermal stability of the analyte. Silylation is a common and effective derivatization technique for steroids.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides high sensitivity and specificity and is particularly well-suited for the analysis of complex biological matrices. While derivatization is not always mandatory for LC-MS/MS, it can be employed to enhance ionization and improve detection limits.

The successful analysis of 2,3-dihydroxyetiochlorin in tissue begins with meticulous sample preparation. This involves tissue homogenization, extraction of the analyte from the complex tissue matrix, and a clean-up step to remove interfering substances, particularly lipids, which are abundant in tissue.

Experimental Workflows

Caption: General experimental workflow for the analysis of 2,3-dihydroxyetiochlorin in tissue.

Experimental Protocols

Tissue Sample Preparation

This protocol outlines the steps for homogenizing tissue and extracting 2,3-dihydroxyetiochlorin.

Materials:

-

Tissue sample (at least 50 mg)

-

Ice-cold 1X Phosphate Buffered Saline (PBS)

-

Probe homogenizer or bead mill

-

Centrifuge

-

Acetonitrile (ACN), HPLC grade

-

Hexane, HPLC grade

-

Conical centrifuge tubes (15 mL or 50 mL)

Procedure:

-

Homogenization:

-

Weigh the frozen tissue sample.

-

Place the tissue in a pre-chilled tube containing ice-cold PBS.

-

Homogenize the tissue using a probe homogenizer or a bead mill until a uniform homogenate is achieved. To minimize enzymatic activity, perform this step on ice.[1]

-

-

Liquid-Liquid Extraction (LLE):

-

To the tissue homogenate, add acetonitrile at a ratio of 3:1 (v/v) to precipitate proteins.[2]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 4000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

To remove lipids, add an equal volume of hexane to the supernatant.[2]

-

Vortex for 1 minute and then centrifuge at 2000 x g for 5 minutes to separate the layers.

-

Carefully collect the lower acetonitrile layer containing the steroids.

-

-

Drying:

-

Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

-

The dried extract can be stored at -20°C until analysis.

-

Derivatization for GC-MS Analysis

This protocol describes the silylation of the extracted 2,3-dihydroxyetiochlorin.

Materials:

-

Dried tissue extract

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine

-

Heating block or oven

Procedure:

-

To the dried extract, add 50 µL of pyridine and 50 µL of MSTFA with 1% TMCS.

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the mixture at 60°C for 30 minutes.

-

Cool the sample to room temperature before injection into the GC-MS system.

GC-MS Analysis Protocol

Instrumentation and Conditions:

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temperature | 280°C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | Agilent 5977A or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

SIM Ions for 2,3-dihydroxyetiochlorin-TMS derivative: To be determined empirically based on the mass spectrum of the derivatized standard.

LC-MS/MS Analysis Protocol

Instrumentation and Conditions:

| Parameter | Setting |

| Liquid Chromatograph | Agilent 1290 Infinity II or equivalent |

| Column | Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Agilent 6470 Triple Quadrupole or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Gas Temperature | 300°C |

| Gas Flow | 8 L/min |

| Nebulizer | 35 psi |

| Sheath Gas Temp | 350°C |

| Sheath Gas Flow | 11 L/min |

| Capillary Voltage | 3500 V |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for 2,3-dihydroxyetiochlorin: To be determined by infusing a standard of the analyte.

Quantitative Data Summary

The following tables provide representative quantitative data for steroid analysis in tissue, which can be used as a benchmark for method validation for 2,3-dihydroxyetiochlorin.

Table 1: Recovery of Steroids from Tissue Samples

| Analyte | Extraction Method | Mean Recovery (%) | Reference |

| Testosterone | LLE | 85.2 | Fictional Data |

| Progesterone | LLE | 91.5 | Fictional Data |

| Estradiol | SPE | 88.7 | Fictional Data |

| Cortisol | LLE | 93.1 | Fictional Data |

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Steroids in Tissue

| Analyte | Analytical Method | LOD (pg/mg tissue) | LOQ (pg/mg tissue) | Reference |

| Testosterone | GC-MS | 0.5 | 1.5 | Fictional Data |

| Progesterone | LC-MS/MS | 0.2 | 0.6 | Fictional Data |